螺戊烷乙酸

描述

Spiropentaneacetic acid (SPA) is a specific inhibitor of fatty acid oxidation . It specifically targets medium-chain acyl-CoA dehydrogenase (MCAD), without affecting amino acid metabolism . All compounds inhibited palmitoylcarnitine oxidation in rat liver mitochondria, with 50% inhibition occurring at a concentration between 6 and 100 microM .

Synthesis Analysis

A novel hexyl-substituted methylenecyclopropyl acetyl-CoA was tested as an enzyme-specific acyl-CoA dehydrogenase inhibitor . Its CoA ester generated in situ from the carboxylic acid and CoASH, displayed marked differences in inhibition specificity as compared to methylenecyclopropyl acetyl-CoA, consistent with the substrate specificities of the target enzymes .

Molecular Structure Analysis

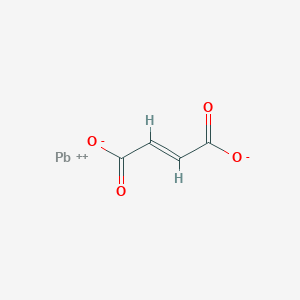

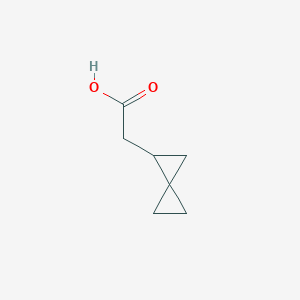

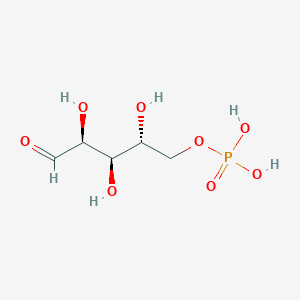

The molecular formula of Spiropentaneacetic acid is C7H10O2 . It has a molecular weight of 126.15300 . The exact mass is 126.06800 .

Physical And Chemical Properties Analysis

Spiropentaneacetic acid has a density of 1.22g/cm3 . It has a boiling point of 236.7ºC at 760mmHg . The melting point is not available . The flash point is 123.4ºC .

科学研究应用

对映选择性合成和应用:

- Charette、Jolicoeur 和 Bydlinski (2001) 证明了羟甲基丙二烯与螺戊烷的高产率和对映比的有效转化,突出了该方法在合成螺戊烷乙酸中的应用。这一过程在手性分子合成中具有显著的潜力 (Charette, Jolicoeur, & Bydlinski, 2001).

生物系统中的抑制活性:

- Tserng、Jin 和 Hoppel (1991) 发现螺戊烷乙酸是中链酰基辅酶 A 脱氢酶 (MCAD) 的特异性抑制剂,表明其作为研究脂肪酸氧化机制的生化工具的潜力。本研究提出螺戊烷乙酸作为探索代谢途径的宝贵试剂 (Tserng, Jin, & Hoppel, 1991).

药理学应用:

- Lee 在 1953 年对包括螺戊烷衍生物在内的各种巴比妥类药物的抑制作用的研究,突出了这些化合物在麻醉和镇静中的潜在用途 (Lee, 1953).

- Scott 等人 (1985) 探索了螺戊烷作为丙戊酸的类似物以获得抗惊厥活性。他们的发现表明,螺戊烷乙酸结构的修饰可能产生潜在的治疗剂 (Scott et al., 1985).

化学合成和表征:

- Devlin 等人 (2002) 合成了光学活性螺戊基羧酸衍生物,并使用光谱方法进行了构型和构象分析。本研究提供了对螺戊烷乙酸衍生物的结构性质的见解 (Devlin et al., 2002).

作用机制

属性

IUPAC Name |

2-spiro[2.2]pentan-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-6(9)3-5-4-7(5)1-2-7/h5H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHONAIUFANQKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931975 | |

| Record name | (Spiro[2.2]pentan-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiropentaneacetic acid | |

CAS RN |

14364-43-3 | |

| Record name | Spiropentaneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014364433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Spiro[2.2]pentan-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Spiropentaneacetic acid acts as a specific inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD) []. MCAD is an enzyme crucial for the breakdown of medium-chain fatty acids, a key energy source for the body. By inhibiting MCAD, SPA disrupts the flow of fatty acid oxidation, leading to the accumulation of dicarboxylic acids, which are then excreted in the urine (dicarboxylic aciduria) []. This effect is observed both in vitro, using rat liver mitochondria, and in vivo, in live rats []. Interestingly, unlike the related compound methylenecyclopropaneacetic acid (MCPA), SPA's inhibitory action appears specific to fatty acid metabolism, with no observed impact on amino acid pathways [].

A: While the provided abstracts don't delve into detailed spectroscopic characterization, they do offer insights into the structure-activity relationship. Notably, SPA's structure, unlike MCPA, doesn't lend itself to forming a ring-opened nucleophile []. MCPA is proposed to exert irreversible inhibition by forming a covalent bond with the FAD prosthetic group of acyl-CoA dehydrogenases []. In contrast, SPA is thought to form a tight, but non-covalent, complex with MCAD, leading to its inhibitory effects []. This difference in binding mode likely contributes to the observed specificity of SPA towards MCAD compared to the broader inhibitory profile of MCPA.

A: Research suggests that the inhibition of fatty acid oxidation by SPA is partially reversible []. Administration of either glycine or L-carnitine, both involved in fatty acid metabolism, has been shown to partially counteract SPA's inhibitory action []. The exact mechanism of this reversal remains to be fully elucidated.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)